molecular formula C24H24CuN2O6 B12872129 Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine

Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B12872129
M. Wt: 500.0 g/mol
InChI Key: LFISJEWXMZBMNH-UHFFFAOYSA-L
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Description

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is a coordination compound where the pyridine derivative acts as a ligand to the copper ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex typically involves the reaction of copper salts with the pyridine derivative. One common method is to dissolve copper(II) sulfate in water and add the pyridine derivative under stirring conditions. The reaction mixture is then heated to promote complex formation. The resulting complex can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The complex can be reduced using reducing agents like sodium borohydride.

    Substitution: Ligand exchange reactions can occur where the pyridine derivative is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Various ligands such as phosphines or amines in the presence of a base.

Major Products

    Oxidation: Oxidized forms of the pyridine derivative and copper(III) complexes.

    Reduction: Reduced copper(I) complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in material science for the development of new materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex involves the interaction of the copper ion with various molecular targets. The copper ion can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the copper ion can interact with proteins and enzymes, potentially disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, nickel complex
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, cobalt complex
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, zinc complex

Uniqueness

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is unique due to the specific properties imparted by the copper ion. Copper complexes often exhibit distinct electronic and catalytic properties compared to their nickel, cobalt, and zinc counterparts. The copper ion’s ability to participate in redox reactions makes this complex particularly valuable in catalysis and material science.

Properties

Molecular Formula

C24H24CuN2O6

Molecular Weight

500.0 g/mol

IUPAC Name

copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2

InChI Key

LFISJEWXMZBMNH-UHFFFAOYSA-L

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2]

Origin of Product

United States

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